4-Methylpentanal
Overview
Description
4-Methylpentanal, also known as 4-methylvaleraldehyde or isocaproaldehyde, is an organic compound with the molecular formula C6H12O. It belongs to the class of aldehydes, which are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is a colorless liquid with a pungent odor and is used in various chemical processes and industrial applications .
Preparation Methods
4-Methylpentanal can be synthesized through several methods:
Hydroformylation of 3-Methyl-1-butene: This method involves the hydroformylation of 3-methyl-1-butene, which is obtained by dehydrating 3-methyl-1-butanol.
Oxidation of 4-Methylpentanol: Another method involves the oxidation of 4-methylpentanol using oxidizing agents such as pyridinium chlorochromate or oxalyl chloride/dimethyl sulfoxide mixture.
Chemical Reactions Analysis
4-Methylpentanal undergoes various chemical reactions, including:
Scientific Research Applications
4-Methylpentanal has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4-methylpentanal involves its interaction with various molecular targets and pathways. In metabolic pathways, it is involved in the 11-beta-hydroxylase deficiency (cyp11b1) pathway, where it acts as an intermediate . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
4-Methylpentanal can be compared with other similar aldehydes:
2-Methylpentanal: Similar in structure but with the methyl group at the second position.
Hexanal: A straight-chain aldehyde with six carbon atoms.
3-Methylbutanal: Another branched aldehyde with a different position of the methyl group, leading to different chemical properties and uses.
This compound stands out due to its specific structure, which imparts unique reactivity and applications in various fields.
Properties
IUPAC Name |
4-methylpentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGJYXHCFUMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061509 | |
Record name | Pentanal, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Methylpentanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1119-16-0 | |
Record name | Isocaproaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocaproaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanal, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanal, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylvaleraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLVALERALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0AO9E93RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylpentanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 4-methylpentanal?
A1: this compound is a pheromone identified in rats that can induce anxiety-like behavior in conspecifics. It acts in conjunction with hexanal, with the mixture demonstrating a synergistic effect. [] This discovery suggests a complex olfactory communication system in rats, potentially involving multiple olfactory systems for pheromone perception. []
Q2: How does this compound induce anxiety in rats?
A2: While the exact mechanism is not fully understood, research suggests that this compound, in combination with hexanal, activates neural circuits related to anxiety only when both molecules are perceived simultaneously by two separate olfactory systems. [] This finding indicates a complex interplay between olfactory input and the neural processing of anxiety-related signals.
Q3: Can this compound be metabolized in mammals?
A3: Yes, aldose reductase, an enzyme found in various mammalian tissues including the adrenal glands, has been identified as a major reductase for this compound. [] This enzyme exhibits a high affinity for this compound (Km = 1 μM) and effectively reduces it, along with other alkanals and alkenals, suggesting a role in detoxifying these compounds. []
Q4: What is the role of aldose reductase in the adrenal glands?
A4: Aldose reductase is highly expressed in mammalian adrenal glands and is thought to play a dual role: (1) reducing isocaproaldehyde, a byproduct of cholesterol side-chain cleavage during steroidogenesis, and (2) acting as a scavenger for harmful aldehydes produced by lipid peroxidation. [, ] This suggests a protective function of aldose reductase in maintaining adrenal gland health.
Q5: What is the chemical structure and formula of this compound?
A5: this compound has the molecular formula C6H12O. Its structure consists of a six-carbon straight chain with an aldehyde functional group at one end and a methyl group branching off the fourth carbon.
Q6: Are there synthetic routes available for this compound?
A6: Yes, this compound can be synthesized via several routes. One method involves the formic acid rearrangement of 3-isopropyl-4-methyl-1-pentyn-3-ol, yielding this compound along with other products. [] Another approach utilizes a multi-step process starting from 3-methyl-3-buten-1-ol, involving hydrogenation, dehydration, and hydroformylation steps to obtain this compound. []
Q7: How does the structure of this compound influence its reactivity?
A7: The aldehyde functional group in this compound makes it susceptible to nucleophilic addition reactions, which are commonly observed with aldehydes. The presence of the alkyl chain, specifically the methyl branch, can influence the stereochemistry of reactions involving this compound due to steric effects. []
Q8: How does this compound react with atmospheric radicals?
A8: this compound reacts with atmospheric radicals like NO3 and OH. These reactions primarily proceed through hydrogen abstraction from the aldehydic hydrogen. [] The rate coefficients for these reactions can be estimated using structure-activity relationships for saturated organics. []
Q9: What happens when this compound is heated with vitamin E acetate in e-cigarettes?
A9: Heating this compound with vitamin E acetate in e-cigarettes leads to its degradation, along with the degradation of vitamin E acetate and other compounds like cannabinoids present in the e-liquid. [] This degradation process primarily occurs through radical oxidation and direct thermal decomposition pathways, resulting in the formation of various smaller carbonyls, including formaldehyde and glyoxal. []
Q10: Are there any safety concerns regarding the use of this compound in e-liquids?
A10: While this compound itself might not be acutely toxic, its degradation products formed during vaping, especially at higher temperatures, could pose significant health risks. [] Further research is needed to fully understand the long-term health effects of inhaling these degradation products.
Q11: What analytical techniques are used to characterize and quantify this compound?
A11: Gas chromatography coupled with ion mobility spectrometry (GC-IMS) is commonly employed to analyze volatile compounds, including this compound, in complex mixtures. [] This technique allows for the separation and identification of individual compounds based on their retention time and drift time, providing insights into the composition of samples. []
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